(S)-3-Aminopiperidine-2-one
Overview
Description
L-Ornithine lactam (hydrochloride) is a synthetic intermediate compound used in various chemical and biological applications. It is known for its role in the synthesis of dipeptidyl peptidase 4 inhibitors and signaling peptides . The compound is characterized by its crystalline solid form and high purity, making it suitable for laboratory research and industrial applications .
Preparation Methods
The preparation of L-Ornithine lactam (hydrochloride) involves several steps:
Dissolution of L-arginine: L-arginine is dissolved in water.
Addition of Crown Ether and Calcium Hydroxide: Crown ether and calcium hydroxide are added to the solution, followed by stirring and heating.
Addition of Choline: Choline is added to the reaction mixture.
pH Regulation: Sulfuric acid is used to regulate the pH value, and the mixture is filtered to remove calcium sulfate.
Vacuum Concentration: The solution is vacuum concentrated.
Barium Hydroxide Treatment: A saturated solution of barium hydroxide is used to regulate the pH value, followed by filtration to remove barium sulfate.
Hydrochloric Acid Treatment: Hydrochloric acid is used to adjust the pH value, and the solution is vacuum concentrated again.
Alcohol Addition and Filtration: Alcohol is added, and the mixture is cooled and filtered to obtain the final product
Chemical Reactions Analysis
L-Ornithine lactam (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents like acids or bases.
Hydrolysis: The compound can undergo hydrolysis to break down into simpler molecules.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and barium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Ornithine lactam (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various chemical compounds.
Industry: The compound is used in the production of high-purity chemicals for industrial applications.
Mechanism of Action
L-Ornithine lactam (hydrochloride) exerts its effects through its metabolism to L-arginine. L-arginine stimulates the pituitary release of growth hormone, which plays a crucial role in various physiological processes. The compound’s mechanism of action involves the regulation of nitrogen disposal and the synthesis of polyamines such as putrescine and spermine .
Comparison with Similar Compounds
L-Ornithine lactam (hydrochloride) can be compared with other similar compounds such as:
L-Ornithine: A non-proteinogenic amino acid involved in the urea cycle and the synthesis of polyamines.
L-Arginine: An amino acid that serves as a precursor to L-ornithine and plays a role in the synthesis of nitric oxide and other important molecules.
L-Citrulline: Another amino acid involved in the urea cycle and the synthesis of nitric oxide.
L-Ornithine lactam (hydrochloride) is unique due to its specific role as a synthetic intermediate and its applications in the synthesis of dipeptidyl peptidase 4 inhibitors and signaling peptides .
Properties
IUPAC Name |
(3S)-3-aminopiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4-2-1-3-7-5(4)8/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCMTCQQDULIFE-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34294-79-6 | |
Record name | (3S)-3-aminopiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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